4,5-Dimethylthiazole-2-thiol

Description

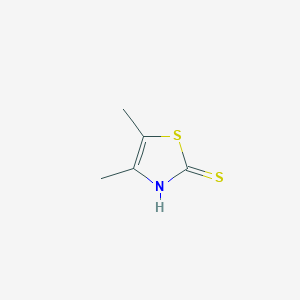

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHBRTFQIYIHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=S)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201722 | |

| Record name | 4,5-Dimethylthiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-51-9 | |

| Record name | 4,5-Dimethyl-2(3H)-thiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethylthiazole-2(3H)-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5351-51-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dimethylthiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethylthiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIMETHYLTHIAZOLE-2(3H)-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELP9XZL35M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethylthiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylthiazole-2-thiol is a heterocyclic organic compound featuring a thiazole ring substituted with two methyl groups and a thiol group. This molecule is of significant interest to researchers in various fields, including medicinal chemistry and materials science, due to the versatile reactivity of its thiol group and the biological significance of the thiazole scaffold. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its potential biological relevance.

Core Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to off-white substance. It possesses a distinct odor and should be handled in a well-ventilated area. Key physical and chemical data are summarized in the tables below for easy reference and comparison.

| Identifier | Value |

| CAS Number | 5351-51-9[1] |

| Molecular Formula | C5H7NS2[1] |

| Molecular Weight | 145.25 g/mol [2] |

| EINECS Number | 226-327-0[1] |

| MDL Number | MFCD00037895 |

Table 1: General Identifiers for this compound

| Property | Value |

| Melting Point | 166 °C |

| Boiling Point | 215 °C |

| Density | 1.28 g/cm³ |

| Flash Point | 84 °C |

| pKa | 8.68 ± 0.60 (Predicted) |

| Appearance | White to off-white solid |

| Storage Temperature | 2-8°C, stored under nitrogen |

Table 2: Physicochemical Properties of this compound

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While detailed spectral data with peak assignments can be found in various databases, a summary of expected spectral characteristics is provided below.

| Spectroscopy Type | Expected Features |

| ¹H NMR | Signals corresponding to the two methyl groups and the thiol proton. The chemical shifts of the methyl protons would be in the aliphatic region, while the thiol proton signal would be downfield and may be broad. |

| ¹³C NMR | Resonances for the two distinct methyl carbons, the two sp² carbons of the thiazole ring, and the carbon of the C=S (thione) or C-S (thiol) group. The chemical shifts would be indicative of their electronic environments within the heterocyclic ring. |

| FT-IR | Characteristic absorption bands for C-H stretching of the methyl groups, C=N and C=C stretching of the thiazole ring, and the S-H stretching of the thiol group (which may be weak) or the C=S stretching of the thione tautomer. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (145.25 m/z). Fragmentation patterns would likely involve the loss of the thiol group or cleavage of the thiazole ring. |

Table 3: Summary of Spectroscopic Data for this compound

Experimental Protocols

Synthesis of this compound via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for the formation of the thiazole ring system, typically involving the condensation of an α-haloketone with a thioamide.[3] The following is a representative protocol for the synthesis of this compound.

Materials:

-

3-Chloro-2-butanone (α-chloroethyl methyl ketone)

-

Thiocarbamide (Thiourea)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-butanone (1.0 equivalent) in absolute ethanol.

-

To the stirred solution, add thiourea (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the presence of the thiol group and the aromatic thiazole ring.

Tautomerism

2-Mercaptothiazoles can exist in equilibrium between the thiol and thione tautomeric forms. In the solid state and in solution, the thione form is often favored for related 2-mercaptobenzothiazoles.[4]

Reactions of the Thiol Group

-

Alkylation: The thiol group can be readily alkylated with alkyl halides in the presence of a base to form the corresponding S-alkylated derivatives (thioethers).[5] This is a common strategy for modifying the properties of the molecule.

-

Oxidation: The thiol group is susceptible to oxidation. Mild oxidizing agents can lead to the formation of a disulfide bridge, linking two molecules of this compound. Stronger oxidation can lead to the formation of sulfonic acids.[6]

-

Reducing Agent: The thiol group imparts reducing properties to the molecule. This is evidenced by the interference of thiol-containing compounds with the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, where the thiol reduces the tetrazolium salt to a formazan product.[7][8][9]

Biological Signaling Pathways

While direct studies on the involvement of this compound in specific signaling pathways are limited, inferences can be drawn from the behavior of related compounds and the general role of thiols in biological systems.

Redox Signaling

Thiols are critical players in cellular redox signaling. The thiol group of this compound can potentially interact with reactive oxygen species (ROS) and participate in redox-sensitive signaling cascades. Thiol-containing compounds can induce "reductive stress," which has been shown to activate the hypoxia response pathway.

Potential Interaction with Kinase Pathways

The structurally related compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), has been shown to induce the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway that is crucial for cell survival and proliferation. While MTT is not this compound, this finding suggests that the dimethylthiazole moiety may have the potential to interact with cellular signaling components.

Conclusion

This compound is a versatile chemical compound with a rich chemistry centered around its thiol functionality and thiazole core. Its well-defined physical and spectral properties make it a readily characterizable molecule for research purposes. While specific, detailed protocols for its synthesis and reactions require adaptation from general methods, the principles of its reactivity are well-understood. The potential for this molecule to interact with biological systems, particularly in the context of redox signaling, presents an exciting avenue for future research in drug discovery and development. This guide provides a solid foundation for scientists and researchers to understand and utilize this compound in their work.

References

- 1. Page loading... [guidechem.com]

- 2. The intracellular component of cellular 3-(4,5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide (MTT) reduction is specifically inhibited by beta-amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 9. researchgate.net [researchgate.net]

4,5-Dimethylthiazole-2-thiol CAS number 5351-51-9

An In-depth Technical Guide to 4,5-Dimethylthiazole-2-thiol (CAS 5351-51-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic compound. Moving beyond a simple data sheet, this document delves into its fundamental properties, spectroscopic signature, practical applications, and key experimental considerations to empower researchers in its effective utilization.

Core Molecular Profile

This compound, also known by synonyms such as 4,5-Dimethyl-2(3H)-thiazolethione, is a sulfur- and nitrogen-containing heterocyclic molecule.[1][2] The core of this compound is the thiazole ring, a five-membered aromatic ring that is a critical structural motif in numerous biologically active compounds and pharmaceuticals.[3][4][5] Its structure is characterized by methyl groups at the 4 and 5 positions and a thiol group at the 2 position, which can exist in a tautomeric equilibrium with its thione form.

Physicochemical and Structural Data

A precise understanding of a compound's physical properties is the foundation of its application in research. Key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5351-51-9 | [1][6][7][8] |

| Molecular Formula | C₅H₇NS₂ | [1][2][6][9][10] |

| Molecular Weight | 145.25 g/mol | [2][6][9][10][11] |

| Melting Point | 161-163 °C | [2] |

| Boiling Point | 173-176 °C at 6 Torr | [2] |

| EINECS | 226-327-0 | [1][6][12] |

| Purity | Typically ≥97% | [6][13] |

Thiol-Thione Tautomerism

A critical feature of 2-mercaptothiazoles is their existence as an equilibrium mixture of two tautomeric forms: the thiol and the thione. In the solid state and in most solutions, the thione form is generally predominant. This equilibrium is crucial as it dictates the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets.

Caption: Thiol-Thione Tautomerism of the title compound.

Spectroscopic Characterization: An Analytical Fingerprint

Accurate structural confirmation is paramount. The following outlines the expected spectroscopic data for this compound, which serve as its analytical fingerprint. Raw spectral data can often be found in chemical databases.[14]

| Technique | Key Features and Interpretation |

| ¹H NMR | - Two Singlets (Aliphatic Region): Expect two distinct signals corresponding to the two methyl groups (C4-CH₃ and C5-CH₃). Their chemical shifts will be in the typical alkyl range. - Broad Singlet (Downfield): A broad, exchangeable proton signal for the N-H (thione form) or S-H (thiol form) proton. Its chemical shift can vary significantly with solvent and concentration. |

| ¹³C NMR | - Two Aliphatic Carbons: Signals for the two methyl carbons. - Two Olefinic/Aromatic Carbons: Signals for the C4 and C5 carbons of the thiazole ring. - One Thione/Thiol Carbon: A distinct downfield signal for the C2 carbon, which is highly deshielded due to its attachment to two heteroatoms. |

| IR Spectroscopy | - N-H Stretch: A broad absorption band around 3100-3400 cm⁻¹ if the thione form is present. - C=S Stretch: A strong absorption in the 1020-1250 cm⁻¹ region, characteristic of the thione group. - C=N Stretch: An absorption band around 1500-1600 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight (145.25). The isotopic pattern will reflect the presence of two sulfur atoms. |

Synthesis and Chemical Reactivity

General Synthesis

Thiazole derivatives are most classically synthesized via the Hantzsch Thiazole Synthesis . This method involves the condensation of an α-haloketone with a thioamide. For this compound, the conceptual precursors would be 3-chloro-2-butanone and thiourea.

Caption: General Hantzsch synthesis route for thiazoles.

Reactivity Profile

The reactivity of this compound is governed by two main features: the nucleophilic thiol/thione group and the aromatic thiazole ring.

-

S-Alkylation/Acylation: The sulfur atom is a potent nucleophile, readily undergoing reactions with electrophiles like alkyl halides and acyl chlorides. This makes the compound an excellent building block for introducing the dimethylthiazole moiety into larger molecules.

-

Electrophilic Aromatic Substitution: While the thiazole ring is aromatic, it is electron-rich and can undergo electrophilic substitution. However, the reactivity is often directed by the existing substituents.

-

Coordination Chemistry: The nitrogen and sulfur atoms can act as ligands, coordinating with metal ions. This property is relevant in materials science and catalysis.[15]

Applications in Research and Development

The thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] This makes its derivatives, including this compound, valuable starting points for drug discovery programs.

-

Medicinal Chemistry Scaffold: Thiazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-tubercular properties.[3][5][16] this compound serves as a key intermediate for synthesizing more complex derivatives for screening.

-

Corrosion Inhibition: Organic compounds containing nitrogen and sulfur atoms are effective corrosion inhibitors for metals.[17] Thiazole derivatives, in particular, have been studied for their ability to adsorb onto metal surfaces and protect them from acidic environments.[18][19]

-

Material Science: The compound's structure lends itself to applications in the synthesis of dyes and as a component in polymers or functional materials.

Mandatory Experimental Protocols & Considerations

Safety, Handling, and Storage

Trustworthiness in research begins with safety. This compound must be handled with appropriate precautions as outlined in its Safety Data Sheet (SDS).

| Hazard Type | GHS Statement | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[1] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[1][20] |

Handling & Storage:

-

Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20][21] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[21]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[1][21] Keep away from strong oxidizing agents.[22]

Critical Consideration: Interference with MTT Cell Viability Assays

A crucial insight for researchers in biology and drug screening is the structural similarity of the thiazole ring in this compound to the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) , a widely used reagent for measuring cell viability.[23][24][25]

Self-Validating Protocol: Testing for MTT Interference Before screening any thiol-containing compound with an MTT assay, its potential for direct chemical reduction must be assessed.

Objective: To determine if this compound directly reduces MTT in the absence of cells.

Methodology:

-

Prepare Compound Solutions: Serially dilute this compound in the same culture medium (e.g., DMEM) to be used in the cell-based experiment. Include a vehicle control (e.g., DMSO in medium).

-

Plate Setup: In a 96-well plate, add 100 µL of each compound dilution to several wells. Crucially, these wells will not contain any cells. Also include "medium only" control wells.

-

Add MTT Reagent: Add 10 µL of MTT stock solution (e.g., 5 mg/mL in PBS) to each well.

-

Incubate: Incubate the plate under the same conditions as the cell-based assay (e.g., 2-4 hours at 37°C).

-

Observe & Solubilize: Visually inspect the wells for the formation of purple formazan. Then, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to all wells and mix thoroughly.

-

Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

Interpreting the Results:

-

No Interference: If the absorbance in the wells containing the compound is the same as the vehicle control, no direct reduction is occurring.

-

Interference Detected: If the absorbance increases in a dose-dependent manner with the compound concentration, the compound is directly reducing MTT. This indicates the MTT assay is not a suitable endpoint for this compound, and an alternative viability assay (e.g., CellTiter-Glo®, crystal violet, or LDH assay) should be used.

Caption: A self-validating workflow to test for thiol interference in MTT assays.

Conclusion

This compound (CAS 5351-51-9) is more than a simple chemical reagent; it is a versatile building block with significant potential in medicinal chemistry, materials science, and industrial applications. Its utility is rooted in the privileged thiazole scaffold and the reactive thiol group. However, for researchers, particularly in the biological sciences, a deep understanding of its properties—including its potential to interfere with common assays like MTT—is non-negotiable for maintaining scientific integrity. By following rigorous safety protocols and employing self-validating experimental designs, scientists can fully and accurately harness the capabilities of this valuable compound.

References

- 1. guidechem.com [guidechem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. This compound , 97% , 5351-51-9 - CookeChem [cookechem.com]

- 7. chemscene.com [chemscene.com]

- 8. 4,5-Dimethyl-thiazole-2-thiol | CAS 5351-51-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. 4,5-Dimethyl-thiazole-2-thiol [oakwoodchemical.com]

- 10. scbt.com [scbt.com]

- 11. 4,5-DIMETHYL-THIAZOLE-2-THIOL - CAS:5351-51-9 - Sunway Pharm Ltd [3wpharm.com]

- 12. parchem.com [parchem.com]

- 13. 4?5-Dimethylthiazole-2-thiol – Biotuva Life Sciences [biotuva.com]

- 14. 4,5-DIMETHYL-THIAZOLE-2-THIOL(5351-51-9) 1H NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of bimannich base with thiazole and its corrosion inhibition effect on H2S and CO2 at high temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. sds.metasci.ca [sds.metasci.ca]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

- 23. Mechanism of cellular 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. scholars.uthscsa.edu [scholars.uthscsa.edu]

An In-depth Technical Guide on 4,5-Dimethylthiazole-2-thiol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information regarding the physicochemical properties of 4,5-Dimethylthiazole-2-thiol, a compound of interest in various research and development domains.

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for experimental design, analytical method development, and computational modeling.

| Property | Value |

| Molecular Formula | C5H7NS2 |

| Molecular Weight | 145.25 g/mol |

Table 1: Key molecular properties of this compound.

The molecular formula of this compound is C5H7NS2.[1][2][3] Its molecular weight is 145.25.[1][2][3][4][5][6][7]

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

Figure 1: Relationship between chemical identity and molecular properties.

References

- 1. This compound , 97% , 5351-51-9 - CookeChem [cookechem.com]

- 2. 4?5-Dimethylthiazole-2-thiol – Biotuva Life Sciences [biotuva.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. 4,5-DIMETHYL-THIAZOLE-2-THIOL - CAS:5351-51-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. parchem.com [parchem.com]

- 7. 4,5-Dimethyl-thiazole-2-thiol [oakwoodchemical.com]

Spectroscopic Profile of 4,5-Dimethylthiazole-2-thiol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4,5-Dimethylthiazole-2-thiol (CAS No. 5351-51-9). The document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. Detailed experimental protocols for acquiring such spectra are also presented.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. It is important to note that this compound can exist in a tautomeric equilibrium between the thiol and thione forms. Spectroscopic evidence, particularly from ¹³C NMR, suggests that the thione form is predominant in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted)

While a publicly available experimental spectrum is not readily accessible, the predicted ¹H NMR spectrum would show signals corresponding to the two methyl groups and the N-H proton of the thione tautomer.

¹³C NMR Data

The ¹³C NMR spectrum is particularly informative for confirming the thione tautomer. The chemical shift of the C=S carbon is a key indicator.

| Atom | Chemical Shift (δ) ppm | Description |

| C=S (C2) | ~188.4 | Thione carbon |

| C4 | Data not available | |

| C5 | Data not available | |

| 4-CH₃ | Data not available | |

| 5-CH₃ | Data not available | |

| Note: The chemical shift for C2 is based on data for the parent compound 4-thiazoline-2-thione and is expected to be similar for the 4,5-dimethyl derivative. |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions would include those for the N-H and C=S bonds of the thione tautomer, and C-H and C=C bonds of the thiazole ring.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| Data not available | N-H | Stretching |

| Data not available | C-H (sp³) | Stretching |

| Data not available | C=C / C=N | Ring Stretching |

| Data not available | C=S | Stretching |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The data presented here is from electron ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Assignment |

| 145 | 100 | [M]⁺ (Molecular Ion) |

| 112 | ~40 | [M - SH]⁺ |

| 85 | ~35 | |

| 71 | ~25 | |

| 59 | ~50 | |

| 45 | ~35 | |

| Source: NIST Mass Spectrometry Data Center |

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Spectroscopy:

-

Instrument: 300-500 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse sequence

-

Acquisition Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-5 seconds

-

Spectral width: 0-15 ppm

-

¹³C NMR Spectroscopy:

-

Instrument: 75-125 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Acquisition Parameters:

-

Number of scans: 1024-4096

-

Relaxation delay: 2-10 seconds

-

Spectral width: 0-220 ppm

-

1H NMR Spectrum of 4,5-Dimethylthiazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylthiazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. Understanding its structural features is paramount for the synthesis of novel derivatives and for structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H NMR), is a powerful analytical technique for the structural elucidation of such organic compounds. This technical guide provides an in-depth overview of the 1H NMR spectrum of this compound, including a detailed experimental protocol and an analysis of its spectral features.

Predicted 1H NMR Spectral Data

Due to the absence of publicly available experimental 1H NMR data for this compound, a predicted spectrum is presented based on established principles of NMR spectroscopy and typical chemical shifts for similar structural motifs. The predicted data is summarized in the table below.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~12.0 - 13.5 | Singlet (broad) | 1H | SH (thiol proton) |

| 2 | ~2.2 - 2.4 | Singlet | 3H | CH₃ (at C4) |

| 3 | ~2.1 - 2.3 | Singlet | 3H | CH₃ (at C5) |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and instrument used. The thiol proton (SH) is expected to be a broad singlet and its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding.

Structural Interpretation of the 1H NMR Spectrum

The predicted 1H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule.

-

Thiol Proton (SH): A broad singlet is anticipated in the downfield region (around 12-13.5 ppm). This significant downfield shift is characteristic of a proton attached to a sulfur atom in a thione tautomer, which is often in equilibrium with the thiol form. The broadness of the signal is a result of chemical exchange and quadrupole broadening.

-

Methyl Protons (CH₃ at C4 and C5): Two distinct singlets are expected for the two methyl groups attached to the thiazole ring. Due to the slight differences in their electronic environments, their chemical shifts are predicted to be similar but not identical, likely appearing in the range of 2.1-2.4 ppm. The absence of neighboring protons results in singlet multiplicities for both methyl groups.

Experimental Protocol for 1H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The choice of solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, if the compound exhibits poor solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Note that the chemical shifts will vary between different solvents.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to a final concentration of 0.03-0.05% (v/v). TMS provides a reference signal at 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Probe: A standard 5 mm broadband probe.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width (SW): Approximately 15-20 ppm.

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-3 seconds.

-

-

Processing Parameters:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Baseline correct the spectrum.

-

Integrate all signals.

-

Reference the spectrum by setting the TMS signal to 0 ppm.

-

Logical Relationship of Protons in this compound

The following diagram illustrates the relationship between the different proton environments in the this compound molecule.

Caption: Relationship of proton signals to the molecular structure.

Experimental Workflow for 1H NMR Analysis

The diagram below outlines the general workflow for the 1H NMR analysis of this compound.

Caption: Workflow from sample preparation to spectral interpretation.

Conclusion

The 1H NMR spectrum of this compound is a key tool for its structural verification and purity assessment. This guide provides a comprehensive, albeit predictive, overview of its spectral characteristics and a detailed protocol for its experimental determination. For researchers in drug discovery and development, a thorough understanding of the NMR data is essential for the confident progression of research involving this important heterocyclic scaffold. It is strongly recommended to acquire experimental data to confirm the predicted values and to fully characterize any synthesized batches of this compound.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4,5-Dimethylthiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4,5-Dimethylthiazole-2-thiol. Due to the absence of directly published experimental data for this specific compound, this guide presents estimated chemical shifts derived from closely related analogs and established principles of NMR spectroscopy. It also includes a comprehensive experimental protocol for acquiring such data and a structural diagram for reference.

Chemical Structure and Tautomerism

This compound can exist in two tautomeric forms: the thiol form and the thione form. In solution and the solid state, heterocyclic compounds of this nature predominantly exist in the thione form (4,5-dimethyl-1,3-thiazole-2(3H)-thione)[1]. This guide will therefore focus on the ¹³C NMR data for the thione tautomer.

Estimated ¹³C NMR Chemical Shifts

The following table summarizes the estimated ¹³C NMR chemical shifts for this compound, predicted based on data from analogous compounds, including 4-methylthiazole, 5-methylthiazole, and various 4-thiazoline-2-thiones. The estimations are for a standard deuterated solvent such as CDCl₃ or DMSO-d₆.

| Carbon Atom | Estimated Chemical Shift (δ, ppm) | Rationale for Estimation |

| C2 (C=S) | 186 - 189 | The C=S carbon in 4-thiazoline-2-thione derivatives consistently appears in this downfield region[1]. |

| C4 | 128 - 132 | Based on data for 4-methylthiazole and considering the electronic effect of the adjacent methyl group and the double bond. |

| C5 | 123 - 127 | Based on data for 5-methylthiazole and considering the electronic effect of the adjacent methyl group and the double bond. |

| 4-CH₃ | 11 - 15 | Typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring. |

| 5-CH₃ | 10 - 14 | Similar to the 4-CH₃ group, this is a characteristic range for a methyl substituent on the thiazole ring. |

Disclaimer: These values are estimations and may vary depending on the solvent, concentration, and experimental conditions.

Detailed Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a ¹³C NMR spectrum for this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 15-25 mg of purified this compound.

-

Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are common choices for this class of compounds. Use approximately 0.6-0.7 mL of the chosen solvent.

-

Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add the deuterated solvent and gently agitate or vortex the tube until the sample is completely dissolved.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent does not already contain TMS, a small amount may be added.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer with a frequency of 100 MHz or higher for ¹³C is recommended.

-

Tuning and Matching: Insert the sample into the spectrometer probe. The probe should be tuned and matched to the ¹³C frequency to ensure optimal signal detection.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming on the sample to optimize the homogeneity of the magnetic field, which will result in sharper spectral lines.

-

Acquisition Parameters:

-

Experiment Type: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Pulse Width: A 30° or 45° pulse angle is typically used to allow for a shorter relaxation delay.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-200 ppm).

-

Number of Scans: Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a reasonable starting point.

-

Acquisition Time: Typically around 1-2 seconds.

-

Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. An exponential multiplication (line broadening) of 1-2 Hz is often applied to improve the signal-to-noise ratio.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or by referencing the known solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Logical Relationships and Structural Visualization

The following diagram illustrates the chemical structure of this compound (in its thione form) and the logical assignment of the carbon atoms.

References

FT-IR Analysis of 4,5-Dimethylthiazole-2-thiol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 4,5-Dimethylthiazole-2-thiol. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the vibrational properties and structural characterization of this heterocyclic compound.

Core Spectroscopic Data

| Wave Number (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3100-3000 | Medium-Weak | C-H Stretching | Aromatic/Heteroaromatic C-H |

| ~2950-2850 | Medium-Weak | C-H Stretching | Methyl (CH₃) groups |

| ~2600-2550 | Weak | S-H Stretching | Thiol (SH) group[1] |

| ~1634-1612 | Medium | C=N Stretching | Thiazole ring imine bond[2] |

| ~1541 | Medium | C=C Stretching | Thiazole ring skeletal vibration[3] |

| ~1450 | Medium | C-H Bending | Methyl (CH₃) groups |

| ~1250 | Medium-Strong | C-N Stretching | Thiazole ring |

| ~860 | Medium | C-S-H Bending | In-plane deformation[1] |

| ~700-600 | Medium-Strong | C-S Stretching | Thiazole ring |

Experimental Protocols

A detailed methodology for conducting the FT-IR analysis of this compound is provided below. This protocol is based on standard procedures for solid-state FT-IR spectroscopy.

Objective: To obtain the infrared spectrum of solid this compound for structural characterization.

Materials:

-

This compound (solid sample)

-

Potassium bromide (KBr), IR grade, desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any adsorbed water, which can interfere with the spectrum.

-

In a dry agate mortar, grind a small amount of this compound (approximately 1-2 mg) to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.

-

Transfer the powdered mixture to the pellet-forming die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.

-

Carefully remove the pellet from the die.

-

-

Instrumentation and Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Acquire a background spectrum of the empty sample holder.

-

Acquire the sample spectrum by scanning the KBr pellet over the desired spectral range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Analysis:

-

Perform a background subtraction using the previously collected background spectrum.

-

Identify the positions of the absorption bands in the spectrum.

-

Correlate the observed absorption bands with the vibrational modes of the functional groups present in this compound using the data provided in the table above and standard FT-IR correlation charts.

-

Visualizations

The following diagrams illustrate the molecular structure of this compound and the general workflow for its FT-IR analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for FT-IR analysis.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4,5-Dimethylthiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4,5-dimethylthiazole-2-thiol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from published literature on the mass spectrometry of thiazole derivatives and related sulfur-containing heterocyclic compounds. The content herein is intended to serve as a valuable resource for the structural elucidation and characterization of this compound and similar molecules.

Predicted Fragmentation Pattern

The electron ionization mass spectrum of this compound (C₅H₇NS₂, Molecular Weight: 145.25 g/mol ) is expected to exhibit a characteristic fragmentation pathway. The initial step is the formation of the molecular ion (M⁺•) at an m/z of 145. Subsequent fragmentation is likely to proceed through several key pathways involving the thiazole ring and the exocyclic thiol group.

The fragmentation of thiazole derivatives is often characterized by the cleavage of the ring. The presence of methyl and thiol substituents on the this compound molecule will influence the specific fragmentation routes.

Key Predicted Fragmentation Pathways:

-

Loss of a Hydrogen Radical: The molecular ion may lose a hydrogen radical from the thiol group to form a stable thione structure.

-

Ring Cleavage: The thiazole ring can undergo cleavage, leading to the formation of smaller, stable fragment ions. Common ring fragmentation patterns in thiazoles involve the breaking of the C-S and C-N bonds.

-

Loss of the Thiol Group: The entire thiol group (•SH) or a neutral hydrogen sulfide molecule (H₂S) may be eliminated.

-

Methyl Group Fragmentation: Loss of a methyl radical (•CH₃) from the molecular ion is a plausible fragmentation step.

The following DOT script visualizes the predicted fragmentation pathway:

Quantitative Data Summary

The following table summarizes the predicted major ions and their expected relative abundances in the electron ionization mass spectrum of this compound. The relative abundances are estimations based on the general fragmentation patterns of thiazoles and the predicted stability of the fragment ions.

| m/z | Proposed Formula | Proposed Structure/Fragment Lost | Predicted Relative Abundance |

| 145 | C₅H₇NS₂⁺• | Molecular Ion | High |

| 144 | C₅H₆NS₂⁺ | [M - H]⁺ | Moderate |

| 130 | C₄H₄NS₂⁺ | [M - CH₃]⁺ | Moderate |

| 85 | C₂H₃N₂S⁺ | Ring fragmentation product | Moderate to High |

| 71 | C₃H₃S⁺ | Ring fragmentation product | Moderate |

| 67 | C₄H₅N⁺• | [M - CS₂H₂]⁺• | Low to Moderate |

Experimental Protocols

This section outlines a general procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

3.1. Materials and Instrumentation

-

Sample: this compound (purity >95%)

-

Solvent: Dichloromethane or Ethyl Acetate (GC grade)

-

Instrumentation:

-

Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Mass Spectrometer (MS) with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

-

3.2. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

-

Perform serial dilutions to obtain a working solution with a concentration of approximately 10 µg/mL.

3.3. GC-MS Parameters

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

3.4. Data Acquisition and Analysis

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Process the data using the instrument's software to identify the molecular ion and major fragment ions.

-

Compare the obtained fragmentation pattern with the predicted pattern and reference spectra if available.

The following DOT script illustrates the experimental workflow:

Disclaimer: The fragmentation patterns and quantitative data presented in this guide are predictive and based on the analysis of related compounds. Experimental verification is necessary for definitive structural elucidation.

Thiol-Thione Tautomerism in 4,5-Dimethylthiazole-2-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thiol-thione tautomerism of 4,5-Dimethylthiazole-2-thiol, a crucial aspect for understanding its chemical reactivity, biological activity, and potential applications in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established principles and data from closely related heterocyclic systems, such as thiadiazoles, triazoles, and benzothiazoles, to provide a robust theoretical and practical framework. The guide covers the fundamental equilibrium, experimental methodologies for its study, and computational approaches to predict tautomeric preference. All quantitative data from analogous systems are summarized for comparative analysis, and key experimental workflows are visualized.

Introduction

Thiol-thione tautomerism is a form of prototropic tautomerism where a proton migrates between a sulfur atom and a nitrogen atom within a heterocyclic ring system. In the case of this compound, this equilibrium exists between the aromatic thiol form and the non-aromatic thione form. The position of this equilibrium is critical as it dictates the molecule's physicochemical properties, including its reactivity, lipophilicity, and ability to interact with biological targets. Understanding and controlling this tautomeric balance is paramount for medicinal chemists and drug development professionals.

The Thiol-Thione Equilibrium

The tautomeric equilibrium of this compound involves the interconversion of the thiol and thione forms. Generally, in solution and the solid state, the thione form is considered to be the more stable and, therefore, the predominant tautomer for many similar heterocyclic compounds. This preference is influenced by factors such as solvent polarity, temperature, and pH.

Caption: Thiol-thione tautomeric equilibrium.

Quantitative Analysis of Tautomerism in Analogous Systems

Table 1: Relative Energies of Thiol and Thione Tautomers (Computational Data)

| Compound | Method | Basis Set | Phase | ΔE (Thione - Thiol) (kcal/mol) | Predominant Form |

| 2-Mercaptobenzothiazole | DFT (B3LYP) | 6-311G** | Gas | -8.7 | Thione |

| 5-(Methylthio)-1,3,4-thiadiazole-2-thiol | DFT (B3LYP) | 6-311+G(d,p) | Gas | Lower energy for thione | Thione |

| 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol | DFT (B3LYP) | 6-311++G(d,p) | Gas | Thione more stable | Thione |

Table 2: Spectroscopic Data for Thiol and Thione Tautomers in Analogous Systems

| Compound | Method | Solvent | Tautomer | Characteristic Signal |

| 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol | UV-Vis | Various | Thione | λmax ~300-400 nm (n→π* of C=S)[1] |

| 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol | UV-Vis | Various | Thiol | λmax < 300 nm (π→π* of C=N)[1] |

| 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | HPLC-MS | DMSO | Thione | Major peak (97.27%)[2] |

| 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | HPLC-MS | DMSO | Thiol | Minor peak (2.73%)[2] |

Experimental Protocols for Tautomerism Analysis

The study of thiol-thione tautomerism employs a variety of spectroscopic and computational techniques. Below are detailed methodologies for key experiments, adapted from studies on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric form present in solution.

Experimental Workflow for NMR Analysis

Caption: General workflow for NMR analysis of tautomerism.

Protocol:

-

Sample Preparation: Dissolve a known quantity of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Spectral Analysis:

-

¹H NMR: The thiol tautomer is expected to show a signal for the S-H proton, typically in the range of 3-6 ppm. The N-H proton of the thione form will appear further downfield. The methyl protons on the thiazole ring will also exhibit distinct chemical shifts for each tautomer.

-

¹³C NMR: The most indicative signal is that of the C2 carbon. In the thione form, this carbon is a thiocarbonyl (C=S) and is expected to resonate in the range of 160-190 ppm. In the thiol form, the C2 carbon is part of a C=N bond and will appear at a different chemical shift.

-

-

Quantitative Analysis: If signals for both tautomers are observed, the relative concentrations can be determined by integrating the respective proton signals.

A ¹H NMR spectrum of this compound is available, which can be used as a reference for the predominant tautomer under specific conditions.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can differentiate between the thiol and thione forms based on their distinct electronic transitions.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in various solvents of differing polarity (e.g., ethanol, DMSO, chloroform).

-

Data Acquisition: Record the UV-Vis absorption spectra over a range of 200-500 nm.

-

Spectral Analysis:

-

The thione form typically exhibits a weak absorption band at longer wavelengths (around 300-400 nm) corresponding to the n→π* transition of the C=S chromophore.[1]

-

The thiol form usually shows a stronger absorption band at shorter wavelengths (below 300 nm) due to the π→π* transition of the aromatic system.[1]

-

By analyzing the spectra in different solvents, the effect of solvent polarity on the tautomeric equilibrium can be assessed.

-

Computational Chemistry

Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers.

Computational Workflow

Caption: General workflow for computational analysis of tautomerism.

Protocol:

-

Structure Building: Create 3D models of both the thiol and thione tautomers of this compound.

-

Geometry Optimization: Perform geometry optimization calculations using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-311+G(d,p)). This should be done for both the gas phase and in the presence of a solvent using a continuum solvation model (e.g., PCM).

-

Energy Calculation: Calculate the single-point energies and perform frequency calculations to obtain the Gibbs free energies of the optimized structures.

-

Stability Prediction: The tautomer with the lower Gibbs free energy is predicted to be the more stable form. The energy difference (ΔG) can be used to estimate the equilibrium constant (Keq) using the equation ΔG = -RTln(Keq).

-

Spectral Simulation: Theoretical NMR chemical shifts and UV-Vis absorption spectra can be calculated and compared with experimental data to validate the computational model and aid in the assignment of experimental signals.

Conclusion

The thiol-thione tautomerism of this compound is a fundamental characteristic that significantly influences its properties and potential applications. While direct experimental data for this specific molecule is limited, a comprehensive understanding can be achieved by applying established spectroscopic and computational methodologies and by drawing analogies from well-studied related heterocyclic systems. For drug development professionals, a thorough characterization of the tautomeric equilibrium is a critical step in understanding structure-activity relationships and optimizing lead compounds. Further experimental and computational studies on this compound are warranted to provide more precise quantitative data and to further validate the predictions made in this guide.

References

Keto-Enol Tautomerism in Substituted Thiazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole, a fundamental five-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry, appearing in a multitude of approved therapeutic agents. The biological activity and physicochemical properties of substituted thiazoles can be profoundly influenced by tautomerism, particularly the keto-enol equilibrium. This technical guide provides a comprehensive overview of keto-enol tautomerism in substituted thiazoles, detailing the structural and environmental factors that govern the position of the equilibrium. We present a compilation of quantitative data from spectroscopic studies, outline detailed experimental protocols for the characterization of tautomeric forms, and provide visualizations of key concepts and workflows to aid in the understanding and prediction of tautomeric behavior in this critical class of compounds.

Introduction to Thiazole Tautomerism

Tautomers are constitutional isomers of organic compounds that readily interconvert. Keto-enol tautomerism is a classic example, involving the migration of a proton and the shifting of a double bond. In the context of substituted thiazoles, this equilibrium typically manifests in molecules containing a hydroxyl or amino group at the C2 or C4 positions, which can exist in equilibrium with their corresponding keto (thiazolinone) or imino forms.

The position of this equilibrium is a delicate balance of electronic effects of substituents, solvent polarity, temperature, and pH. Understanding and controlling this equilibrium is paramount in drug design, as different tautomers can exhibit distinct biological activities, receptor binding affinities, and pharmacokinetic profiles.

Structural Factors Influencing Tautomeric Equilibrium

The electronic nature of substituents on the thiazole ring plays a crucial role in determining the relative stability of the keto and enol tautomers.

-

Electron-donating groups (EDGs) attached to the thiazole ring tend to stabilize the enol form by increasing the electron density on the ring and the exocyclic oxygen atom.

-

Electron-withdrawing groups (EWGs) , conversely, favor the keto form by withdrawing electron density from the ring, making the enolic proton more acidic and the carbonyl group more stable.

Environmental Factors Influencing Tautomeric Equilibrium

The surrounding environment, particularly the solvent, has a profound impact on the keto-enol equilibrium.

-

Solvent Polarity: Polar solvents generally favor the more polar tautomer. In many cases, the keto form of a substituted thiazole is more polar than the enol form and is therefore stabilized in polar solvents like dimethyl sulfoxide (DMSO) and water.[1][2] Conversely, non-polar solvents such as chloroform and benzene tend to favor the less polar enol form.[1][2]

-

Hydrogen Bonding: Solvents capable of hydrogen bonding can selectively stabilize one tautomer over the other. Protic solvents can form hydrogen bonds with both the keto and enol forms, but the strength of these interactions can differ, thus shifting the equilibrium. Intramolecular hydrogen bonding within the enol form can also be a significant stabilizing factor, particularly in non-polar solvents.[1]

-

pH: The pH of the medium can significantly influence the tautomeric equilibrium, especially for ionizable thiazole derivatives. Changes in pH can lead to the formation of anionic or cationic species, which may favor one tautomeric form over the other.

Quantitative Analysis of Tautomeric Equilibrium

The position of the keto-enol equilibrium is quantified by the equilibrium constant, K_T, which is the ratio of the concentration of the enol tautomer to the keto tautomer ([enol]/[keto]). This constant can be determined experimentally using various spectroscopic techniques.

Data Presentation

The following tables summarize quantitative data on the keto-enol tautomerism of substituted thiazoles and related heterocycles, compiled from various studies.

Table 1: Solvent Effects on the Keto-Enol Equilibrium of a Substituted 1,3,4-Thiadiazole Derivative [1]

| Solvent | Dielectric Constant (ε) | % Keto Form | % Enol Form | Equilibrium Constant (K_T = [enol]/[keto]) |

| Chloroform-d (CDCl₃) | 4.81 | 35.88 | 64.12 | 1.79 |

| Methanol-d₄ (CD₃OD) | 32.7 | 45.33 | 54.67 | 1.21 |

| DMSO-d₆ | 46.7 | 68.21 | 31.79 | 0.47 |

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Keto and Enol Tautomers of a Substituted 1,3,4-Thiadiazole [1]

| Solvent | Keto Form (CH proton) | Enol Form (OH proton) |

| Chloroform-d (CDCl₃) | 4.65 (quartet) | 11.01 (singlet) |

| Methanol-d₄ (CD₃OD) | 4.58 (quartet) | Not observed (exchange) |

| DMSO-d₆ | 4.50 (quartet) | 10.95 (singlet) |

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for Keto and Enol Tautomers of a Substituted 1,3,4-Thiadiazole in DMSO-d₆ [1][2]

| Tautomeric Form | C=O (keto) | C-OH (enol) |

| Keto | 204.5 | - |

| Enol | - | 155.5 |

Experimental Protocols for Tautomer Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. Both ¹H and ¹³C NMR can be utilized.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the substituted thiazole derivative in the desired deuterated solvent to a known concentration.

-

Data Acquisition: Record the ¹H NMR spectrum at a constant temperature. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Signal Identification: Identify the characteristic signals corresponding to each tautomer. For keto-enol tautomerism, this often involves a methine proton adjacent to the carbonyl group for the keto form and a hydroxyl proton for the enol form.

-

Integration: Carefully integrate the distinct signals corresponding to each tautomer.

-

Calculation of Equilibrium Constant (K_T): The ratio of the integrals is proportional to the molar ratio of the tautomers. The equilibrium constant is calculated as: K_T = (Integral of enol signal) / (Integral of keto signal)

Note: It is crucial to consider the number of protons giving rise to each signal in the calculation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as the keto and enol forms often exhibit distinct absorption maxima.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarities.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

Spectral Analysis: Analyze the changes in the absorption bands with solvent polarity. The appearance of new bands or shifts in the absorption maxima can indicate a shift in the tautomeric equilibrium.

-

Quantitative Analysis (with limitations): Direct quantitative analysis can be challenging due to the overlapping absorption bands of the two tautomers.[3] However, by using computational methods to predict the spectra of the individual tautomers, deconvolution of the experimental spectrum can be attempted to estimate the relative concentrations.

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.

Protocol for DFT Calculations:

-

Structure Building: Build the 3D structures of both the keto and enol tautomers using a molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvents using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Solvation effects can be modeled using a polarizable continuum model (PCM).

-

Energy Calculation: Calculate the Gibbs free energies (G) of the optimized structures for each tautomer in the different environments.

-

Prediction of Tautomer Ratios: The difference in Gibbs free energy (ΔG) between the two tautomers can be used to calculate the theoretical equilibrium constant (K_T) using the equation: ΔG = -RT ln(K_T) where R is the gas constant and T is the temperature in Kelvin.

-

Spectral Simulation: Simulate the NMR and UV-Vis spectra for each tautomer to aid in the assignment of experimental data.

Visualizations

Diagrams of Key Concepts and Workflows

Conclusion

The keto-enol tautomerism of substituted thiazoles is a critical phenomenon with significant implications for their application in drug discovery and development. The equilibrium between tautomeric forms is governed by a complex interplay of structural and environmental factors. This guide has provided a framework for understanding these influences, supported by quantitative data and detailed experimental protocols. A thorough characterization of the tautomeric behavior of any new thiazole-based drug candidate is essential to ensure a comprehensive understanding of its structure-activity relationship and to optimize its therapeutic potential. Researchers are encouraged to employ a combination of spectroscopic and computational methods to accurately determine and predict the predominant tautomeric forms under physiologically relevant conditions.

References

4,5-Dimethylthiazole-2-thiol stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 4,5-Dimethylthiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. While quantitative stability data for this specific compound is limited in publicly available literature, this document synthesizes information from safety data sheets and studies on related thiazole derivatives to offer guidance on handling, storage, and potential degradation pathways. This guide also includes generalized experimental protocols for stability testing and visual representations of key concepts to aid researchers in ensuring the integrity of this compound in their work.

Chemical and Physical Properties

This compound is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. The presence of a thiol group at the 2-position makes it a reactive nucleophile and susceptible to oxidation.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H7NS2 | [Biotuva Life Sciences] |

| Molecular Weight | 145.25 g/mol | [Biotuva Life Sciences] |

| Appearance | Not specified, likely a solid | - |

| Purity | ≥ 97% | [Biotuva Life Sciences] |

Stability Profile and Potential Degradation Pathways

Thermal Stability

Some thiazole derivatives have been shown to undergo thermal decomposition at elevated temperatures, with degradation sometimes initiating between 160-190°C for certain compounds. While the product is reportedly chemically stable under standard ambient conditions (room temperature), exposure to high temperatures should be avoided to prevent degradation.

Photostability

Thiazole-containing compounds can be susceptible to photodegradation upon exposure to light, particularly UV radiation. The thiazole ring can absorb light energy, potentially leading to reactions with singlet oxygen. This can result in the formation of unstable endoperoxides that rearrange into various degradation products. For some thiazole derivatives, this photodegradation is observed as a color change or the appearance of new peaks in chromatographic analysis.

Hydrolytic Stability

The hydrolytic stability of this compound has not been extensively reported. However, the stability of related heterocyclic compounds can be pH-dependent. The thiol group may also undergo hydrolysis under certain conditions, although this is generally less common than oxidation.

Oxidative Stability

The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and other oxidation products. Contact with air (oxygen) and oxidizing agents should be minimized.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on available safety data sheets and chemical principles.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale | Source |

| Temperature | Room temperature or 2 - 8 °C | To minimize thermal degradation. The lower range is precautionary. | [Biotuva Life Sciences] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative degradation of the thiol group. | |

| Light | Protect from light. Store in amber vials or light-blocking containers. | To prevent photodegradation. | |

| Moisture | Keep in a dry place. Store in a tightly sealed container. | To prevent potential hydrolysis and moisture-mediated degradation. | [Biotuva Life Sciences] |

| Incompatible Materials | Strong bases, strong acids, strong oxidizing agents, and strong reducing agents. | To avoid chemical reactions that could degrade the compound. |

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These studies are crucial for identifying potential degradation products and determining the intrinsic stability of the molecule.

Forced Degradation (Stress Testing) Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

Acidic Hydrolysis:

-

Treat the stock solution with 0.1 M HCl.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

-

Neutralize the solution before analysis.

-

-

Alkaline Hydrolysis:

-

Treat the stock solution with 0.1 M NaOH.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep at room temperature for a defined period.

-

-

Thermal Degradation:

-

Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80°C, 100°C) for a defined period.

-

-

Photodegradation:

-

Expose a solid sample and a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined duration.

-

-

Analysis:

-

Analyze all stressed samples, along with a control sample (stored under recommended conditions), at various time points using a stability-indicating HPLC method.

-

Characterize any significant degradation products using techniques like LC-MS and NMR.

-

Visualizations

Logical Workflow for Stability Testing

Caption: A logical workflow for conducting forced degradation studies on this compound.

Potential Photodegradation Pathway

Caption: A generalized pathway for the potential photodegradation of thiazole compounds.

Handling and Safety Precautions

When handling this compound, it is important to follow standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

Conclusion

The stability of this compound is critical for its effective use in research and development. Based on the available data for this compound and related thiazole derivatives, protection from light, heat, and atmospheric oxygen is paramount. The recommended storage conditions should be strictly followed to ensure the integrity and purity of the compound. For applications requiring a comprehensive understanding of its stability profile, conducting forced degradation studies as outlined in this guide is strongly advised. This will enable researchers to identify potential liabilities and develop robust formulations and analytical methods.

An In-depth Technical Guide to the Reactivity of the Thiol Group in 4,5-Dimethylthiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the thiol group in 4,5-Dimethylthiazole-2-thiol. This compound, a key heterocyclic scaffold, is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of its thiol moiety. This document details its tautomeric nature, key reactions such as alkylation and oxidation, and its coordination chemistry with metal ions. Experimental protocols and quantitative data, where available, are presented to facilitate further research and application.

Core Concepts: Thiol-Thione Tautomerism

The reactivity of this compound is fundamentally governed by the tautomeric equilibrium between its thiol and thione forms. The thione form, 4,5-dimethylthiazolidine-2-thione, is generally considered the more stable tautomer in the solid state and in various solvents, a phenomenon supported by computational studies on analogous 2-mercaptobenzothiazoles.[1] This equilibrium is crucial as it dictates the nucleophilic character of the molecule, with the thiol form's exocyclic sulfur and the thione form's endocyclic nitrogen serving as potential nucleophilic centers.

Caption: Thiol-thione tautomerism of this compound.

Spectroscopic and Physicochemical Data